molecular formula C8H11ClIN B577831 (R)-1-(4-Iodophenyl)ethanamine hydrochloride CAS No. 1246649-06-8

(R)-1-(4-Iodophenyl)ethanamine hydrochloride

Cat. No. B577831
CAS RN: 1246649-06-8
M. Wt: 283.537
InChI Key: PZYFIOFVFANOJA-FYZOBXCZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“®-1-(4-Iodophenyl)ethanamine hydrochloride” is likely a derivative of phenylethylamine, a class of compounds that contain a phenethylamine skeleton, which consists of a phenyl ring bound to an amino (NH2) group through an ethyl chain .


Molecular Structure Analysis

The molecular structure of “®-1-(4-Iodophenyl)ethanamine hydrochloride” would consist of a phenyl ring (a six-membered carbon ring with alternating double bonds) with an iodine atom attached at the 4-position. The phenyl ring would be attached to an ethylamine group (an ethyl group attached to an amino group) at the 1-position .


Chemical Reactions Analysis

As a phenethylamine derivative, “®-1-(4-Iodophenyl)ethanamine hydrochloride” could potentially undergo a variety of chemical reactions. The presence of the iodine atom might make the compound susceptible to halogen exchange reactions or dehalogenation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “®-1-(4-Iodophenyl)ethanamine hydrochloride” would depend on its specific molecular structure. Factors that could influence its properties include its polarity, solubility, stability, and reactivity .

Scientific Research Applications

Efficient Synthesis and Resolution

An efficient synthesis and practical resolution of 1-(naphthalen-1-yl)ethanamine, a key intermediate in the synthesis of cinacalcet hydrochloride, has been described. This process involves the resolution using R-(−)-mandelic acid as a resolving agent, highlighting a method for obtaining optically pure enantiomers crucial for drug synthesis and material science applications (Mathad et al., 2011). Similarly, another study presents a synthesis suitable for the large-scale production of the hydrochloride salt of (R)-1-(naphthalen-1-yl)ethanamine, underlining its importance in the synthesis of cinacalcet hydrochloride, a drug used for treating secondary hyperparathyroidism (Mathad et al., 2011).

Antiamoebic and Anticancer Activity

Research on the synthesis and characterization of chalcones bearing N-substituted ethanamine revealed their potential antiamoebic activity against Entamoeba histolytica and cytotoxicity towards A549 non-small cell lung cancer cell lines. This indicates the potential use of (R)-1-(4-Iodophenyl)ethanamine hydrochloride derivatives in developing treatments for amoebiasis and cancer (Zaidi et al., 2015).

Multifunctional Biocide Application

2-(Decylthio)ethanamine hydrochloride, a compound structurally related to (R)-1-(4-Iodophenyl)ethanamine hydrochloride, has been identified as a new multifunctional biocide with broad-spectrum activity against bacteria, fungi, and algae. It also exhibits biofilm and corrosion inhibition properties, suggesting potential applications in recirculating cooling water systems (Walter & Cooke, 1997).

Enriched Isotope Preparation

The preparation of 18O, 15N, and 14C enriched N-methyl-2-(4-nitrophenoxy)-ethanamine hydrochlorides for radiopharmaceutical applications demonstrates the compound's utility in medical diagnostics and research, providing a method for tracing biological pathways and drug metabolism (Yilmaz & Shine, 1988).

Asymmetric Synthesis Applications

Studies on the asymmetric synthesis of primary 1-(aryl)alkylamines by nucleophilic 1,2-addition of organolithium reagents to hydroxyoxime ethers highlight the compound's role in synthesizing enantiomerically pure substances. This methodology is pivotal in the synthesis of G-protein-coupled receptor ligands, showcasing its significance in pharmaceutical development (Atobe et al., 2004).

Mechanism of Action

The mechanism of action of “®-1-(4-Iodophenyl)ethanamine hydrochloride” would depend on its specific biological targets. Phenethylamine derivatives can have a wide range of biological activities, including acting as neurotransmitters in the brain .

Safety and Hazards

The safety and hazards associated with “®-1-(4-Iodophenyl)ethanamine hydrochloride” would depend on its specific physical and chemical properties. As with all chemicals, appropriate safety precautions should be taken when handling this compound .

Future Directions

The future research directions for “®-1-(4-Iodophenyl)ethanamine hydrochloride” would depend on its potential applications. Given its structure, it could be of interest in the fields of medicinal chemistry or materials science .

properties

IUPAC Name

(1R)-1-(4-iodophenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10IN.ClH/c1-6(10)7-2-4-8(9)5-3-7;/h2-6H,10H2,1H3;1H/t6-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZYFIOFVFANOJA-FYZOBXCZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)I)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)I)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50972081
Record name 1-(4-Iodophenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50972081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

56639-48-6
Record name 1-(4-Iodophenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50972081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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